molecular formula C13H10BrNO4 B14875318 N-(3-bromophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

N-(3-bromophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14875318
M. Wt: 324.13 g/mol
InChI Key: MUBSMDJQMNJKOF-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group, a methoxy group, and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes using similar synthetic routes as in laboratory settings. The use of automated synthesis and purification techniques, such as column chromatography, can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a hydroxylated pyranone.

Scientific Research Applications

N-(3-bromophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities, such as anti-inflammatory and antimicrobial properties, are being explored.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various physiological processes, which may be beneficial in the treatment of certain diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is unique due to its combination of a bromophenyl group, a methoxy group, and a pyranone ring

Properties

Molecular Formula

C13H10BrNO4

Molecular Weight

324.13 g/mol

IUPAC Name

N-(3-bromophenyl)-5-methoxy-4-oxopyran-2-carboxamide

InChI

InChI=1S/C13H10BrNO4/c1-18-12-7-19-11(6-10(12)16)13(17)15-9-4-2-3-8(14)5-9/h2-7H,1H3,(H,15,17)

InChI Key

MUBSMDJQMNJKOF-UHFFFAOYSA-N

Canonical SMILES

COC1=COC(=CC1=O)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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